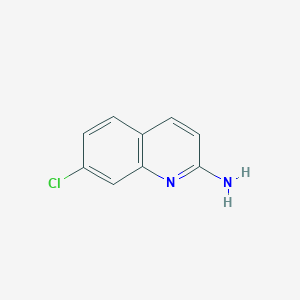

7-Chloroquinolin-2-amine

Vue d'ensemble

Description

7-Chloroquinolin-2-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is used in the manufacture of chemical compounds and is typically handled in a laboratory setting .

Synthesis Analysis

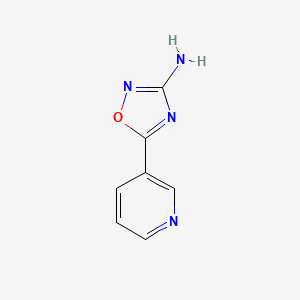

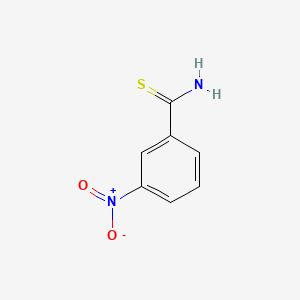

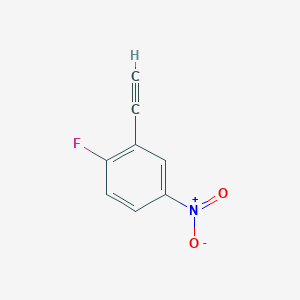

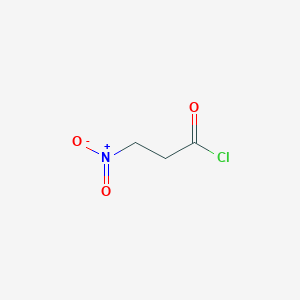

The synthesis of 7-Chloroquinolin-2-amine derivatives has been described in several studies . One method involves the use of ultrasound irradiation in a process known as click chemistry . The structures of these new compounds were confirmed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis .Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-2-amine was confirmed using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .Chemical Reactions Analysis

The chemical reactions involving 7-Chloroquinolin-2-amine have been studied in the context of synthesizing new derivatives . These reactions often involve the use of ultrasound irradiation and click chemistry .Physical And Chemical Properties Analysis

7-Chloroquinolin-2-amine is a solid compound with a molecular weight of 178.62 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

- 7-Chloroquinolin-2-amine derivatives have shown promising antimalarial properties. In a study, newly synthesized compounds exhibited moderate antimalarial activity, with IC50 values below 100 μM. Notably, six of these compounds demonstrated high antimalarial activity, with IC50 values below 50 μM .

- These derivatives were also evaluated for their antitumor activity against three cancer cell lines: MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma). Compounds (3) and (9) showed the highest activity across all cell lines, with special selectivity toward MCF-7 cells .

- The antibacterial screening data revealed moderate to good inhibition zones (ranging from 12.5 ± 0.63 to 23.8 ± 1.5) against various tested compounds .

- The study employed ultrasound irradiation for the click synthesis of new 7-chloroquinoline derivatives. This approach combines different molecules using Cu-mediated click chemistry, resulting in analogs of known antimalarial compounds .

- Quinoline derivatives, including 7-Chloroquinolin-2-amine, have been investigated as potential quorum sensing inhibitors. Quorum sensing controls biofilm formation and virulence factor expression in bacteria .

- Quinoline, including its derivatives, plays a crucial role in industrial and synthetic organic chemistry. It serves as a scaffold for drug discovery and leads to various applications .

Antimalarial Activity

Anticancer Potential

Antibacterial Screening

Click Chemistry Synthesis

Quorum Sensing Inhibition

Industrial and Synthetic Organic Chemistry

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUUCFIVYYDLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509288 | |

| Record name | 7-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinolin-2-amine | |

CAS RN |

43200-95-9 | |

| Record name | 7-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

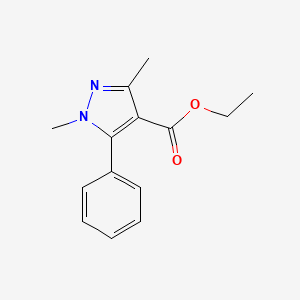

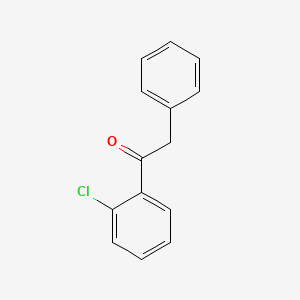

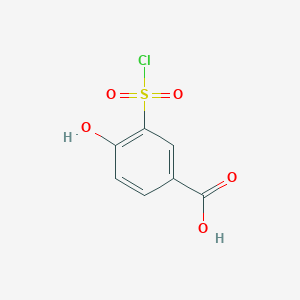

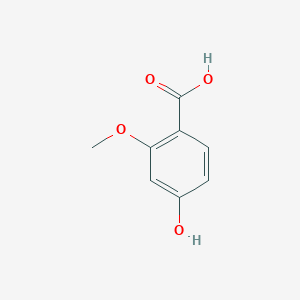

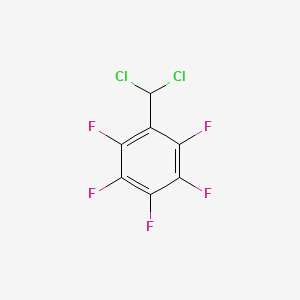

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)